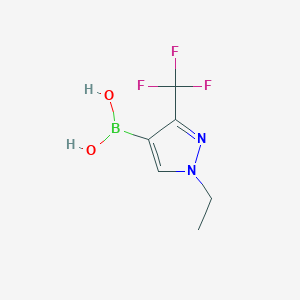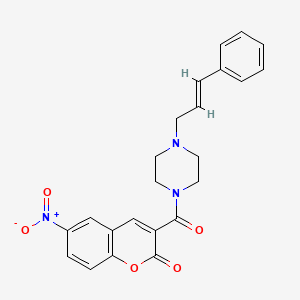
1-Amino-3-pentylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-pentylurea is a chemical compound with the molecular formula C6H15N3O and a molecular weight of 145.20 . It is used for research and development .
Synthesis Analysis
The synthesis of 1-Amino-3-pentylurea and similar compounds is a topic of interest in the field of organic chemistry. One approach involves the use of phosphonylaminium salts for the synthesis of novel mixed n-alkylphosphonate diesters or amino acid-derived n-alkylphosphonamidates . Another method involves the molecular modification of ®-selective ω-transaminase from Aspergillus terreus (AtTA) to allow asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol .Physical And Chemical Properties Analysis
Amino acids, which 1-Amino-3-pentylurea is a derivative of, are known to have certain physical and chemical properties. They are colorless, crystalline solids with high melting points greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Synthesis
Innovative methods involving amino-epoxy supports on magnetic nanoparticles have been employed for immobilizing enzymes. These supports exhibit significant anionic exchange power and abundant epoxy groups, contributing to the effective catalysis of certain synthesis reactions, such as the formation of 1,3-dibutylurea from ethylene carbonate and butylamine. This approach marks a novel class of heterogeneous catalysts in enzyme-catalyzed reactions. The catalysts in these methods are highly recoverable and magnetically separable, showcasing the potential for sustainable and efficient synthesis processes Liu et al., 2014.
Cancer Treatment Research
1-Amino-3-pentylurea derivatives, specifically 1,3,4-thiadiazole compounds, have shown potential in cancer treatment. These compounds inhibit the enzyme glutaminase 1 (GLS1), which is involved in glutamine metabolism, a critical process in many cancer cells. The dependency of certain cancer cells on glutamine metabolism makes them sensitive to changes in glutamine levels, and thus, targeting this pathway can be an effective therapeutic strategy. GLS1 inhibitors like these derivatives offer potential in treating various forms of cancer, either as monotherapy or in combination with other anticancer agents Abdel-Magid, 2016.
Microbial Engineering for Biofuel Production
Engineering microbial strains for the production of chemical isomers like 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates is another notable application. These isomers are valuable as potential biofuels. Although current production levels are not yet practical for industrial applications, the ongoing advancements in metabolic engineering hold significant promise for enhancing production efficiency Cann & Liao, 2009.
Conformationally Restricted Glutamic Acid Analogs
The design and synthesis of conformationally restricted analogues of α-amino acids are critical in medicinal chemistry research. For instance, 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a novel conformationally restricted (S)-glutamic acid (Glu) analogue, was created to mimic the folded Glu conformation. These analogues can be significant in the development of new therapeutic agents, though their biological affinity and efficacy vary widely and require thorough evaluation Bunch et al., 2003.
Direcciones Futuras
The future directions in the research and development of 1-Amino-3-pentylurea and similar compounds could involve the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives . This could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
Propiedades
IUPAC Name |
1-amino-3-pentylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-2-3-4-5-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMFYJXDUTRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-pentylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)


![6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3011739.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine](/img/structure/B3011742.png)
![N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3011743.png)
![methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate](/img/structure/B3011747.png)
![8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3011748.png)



![N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3011752.png)